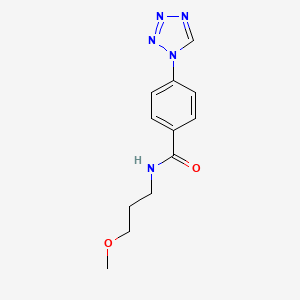
N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives, including those similar to N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide, typically involves multi-step chemical reactions starting from basic benzene derivatives or benzoyl chlorides. These processes might involve the introduction of tetrazolyl groups and methoxypropyl chains at specific positions on the benzene ring to achieve the desired compound. The synthetic routes are designed to introduce functional groups selectively, optimizing yields and purity (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, closely related to N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide, reveals a complex interplay of non-covalent interactions that dictate their conformation and packing in the solid state. X-ray crystallography studies have shown that these molecules can exhibit diverse supramolecular architectures, including hydrogen bonding and π-π stacking interactions, which are crucial for understanding their chemical behavior and reactivity (Gein et al., 2017).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. The presence of the tetrazolyl group can confer interesting reactivity patterns, such as participation in cycloaddition reactions or acting as ligands in coordination complexes. These compounds' chemical properties are influenced by the electron-donating methoxy group and the electron-withdrawing tetrazolyl group, balancing their overall reactivity (Saeed et al., 2015).
Physical Properties Analysis
The physical properties of N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide, such as melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. These properties are crucial for its handling and application in various scientific experiments. For instance, the solubility in different solvents would affect its usability in chemical synthesis or material science applications (Dey et al., 2021).
Chemical Properties Analysis
The chemical properties of benzamide derivatives like N-(3-methoxypropyl)-4-(1H-tetrazol-1-yl)benzamide include acidity/basicity, reactivity towards specific reagents, and stability under various conditions. These properties are essential for predicting their behavior in chemical syntheses, biological systems, or material applications. The balance between different functional groups within the molecule plays a significant role in determining its overall chemical properties and potential applications (Bollinger et al., 2015).
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-19-8-2-7-13-12(18)10-3-5-11(6-4-10)17-9-14-15-16-17/h3-6,9H,2,7-8H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVHEQQNIYDZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5137978.png)
![2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B5137986.png)
![3-[5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5137993.png)
![4-{[carboxy(phenyl)methyl]thio}benzoic acid](/img/structure/B5137999.png)
![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5138003.png)

![1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5138011.png)
![2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5138027.png)
![2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5138035.png)
![1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5138038.png)

![N-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5138047.png)
![5-{[(3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5138054.png)
![3-(3,4-dichlorophenyl)-5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5138081.png)